2H,10H-Fluoreno[1,2-D][1,3]dioxole
Description
Structure
3D Structure
Properties
CAS No. |
240-12-0 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
10H-indeno[1,2-g][1,3]benzodioxole |
InChI |
InChI=1S/C14H10O2/c1-2-4-10-9(3-1)7-12-11(10)5-6-13-14(12)16-8-15-13/h1-6H,7-8H2 |
InChI Key |
JUFBITLPRIHOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=C3)OCO4 |
Origin of Product |
United States |
Methodologies for the Synthesis of 2h,10h Fluoreno 1,2 D 1 2 Dioxole and Its Derivatives
Strategies for Polycyclic Ring System Construction
The assembly of the fluorene (B118485) core of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole can be achieved through a variety of sophisticated chemical transformations. These methods offer diverse approaches to forge the necessary carbon-carbon bonds to create the fused five-membered ring characteristic of the fluorene system.
Photoenolization/Diels–Alder Reaction Pathways
The Photoenolization/Diels-Alder (PEDA) reaction is a powerful photochemical method for the construction of polycyclic systems. This strategy involves the light-induced formation of a dienol from an ortho-alkyl-substituted aromatic ketone, which then undergoes an intramolecular or intermolecular Diels-Alder reaction. For the synthesis of a precursor to the 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole skeleton, a suitably substituted aromatic ketone bearing the 1,3-dioxole (B15492876) moiety could be irradiated to generate a transient hydroxy-o-quinodimethane. This intermediate can then be trapped by a dienophile to construct the six-membered ring of the fluorene precursor.
Recent studies have demonstrated the synthesis of functionalized tetrahydrofluorenes using a normal electron-demand Diels-Alder cycloaddition between 2-vinylindenes and various dienophiles. researchgate.net This approach highlights the utility of Diels-Alder reactions in building the fluorene framework. A Ti(Oi-Pr)4-promoted PEDA reaction has also been reported for the construction of hydroanthracenol and related polycyclic rings bearing all-carbon quaternary centers, showcasing the potential for stereoselective synthesis. nih.gov
A comprehensive mechanistic study on the N-heterocyclic carbene (NHC) catalyzed PEDA reaction of acid fluorides has provided insights into the formation of ortho-quinodimethane isomers and their subsequent concerted Diels-Alder reactions. rsc.org These findings suggest that with a rationally designed precursor, such as an ortho-methyl-substituted benzophenone derivative incorporating a 1,3-dioxole ring, the PEDA reaction could be a viable route to the target fluorene system.
Alkyne Annulation and Cascade Cyclization Approaches
Alkyne annulation reactions provide a versatile and atom-economical pathway to polycyclic aromatic hydrocarbons. These reactions often proceed through cascade mechanisms, rapidly building molecular complexity from relatively simple starting materials. A palladium-catalyzed cascade arene/alkyne annulation reaction has been developed for the synthesis of fluorene-benzoxazine derivatives. acs.orgnih.govacs.org This transformation involves a 6-exo-dig cyclization, the formation of a 1,3-oxazine vinylpalladium intermediate, and a subsequent C-H bond activation. acs.orgnih.govacs.org
To apply this methodology to the synthesis of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole, a starting material containing an ortho-ethynylanilide fused with a 1,3-dioxole ring could be envisioned. The palladium-catalyzed cascade would then construct the fluorene core in a single operation. The reaction conditions for such a transformation would likely involve a palladium catalyst such as Pd(OAc)2, an oxidant, and a suitable solvent.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | Benzoquinone (BQ), O2 | DMSO | 60 | 32-70 | acs.org |
This table represents typical conditions for the synthesis of fluorene-benzoxazine derivatives, which could be adapted for the synthesis of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole derivatives.
Furthermore, rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes has been shown to produce pyrrolopyridazines and azolopyridazines, demonstrating the power of transition metal-catalyzed C-H activation in conjunction with alkyne insertion for the formation of complex heterocyclic systems. nih.gov
Cationic Cascade and Electrocylization Methodologies
Cationic cascade reactions offer a powerful strategy for the construction of complex polycyclic molecules from simple acyclic precursors. These reactions are typically initiated by the formation of a carbocation, which then undergoes a series of cyclization and rearrangement steps to build the target framework. Electrocylization, a type of pericyclic reaction, often plays a key role in the final ring-closing step of these cascades.
While a direct application of this methodology to the synthesis of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole is not explicitly reported, the principles of cationic cascades can be applied. A potential synthetic route could involve the acid-catalyzed cyclization of a strategically designed polyene precursor containing the 1,3-dioxole moiety. The cascade would proceed through a series of intramolecular electrophilic aromatic substitutions or related cyclizations to assemble the fluorene skeleton. The final step could involve an electrocyclization to form the five-membered ring.
Photoinduced Electron Transfer (PET) Reactions
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to the formation of a radical ion pair. wikipedia.org This reactive intermediate can then undergo a variety of chemical transformations, including cyclization reactions to form new ring systems. PET-based fluorescent probes are powerful tools for cell imaging and disease diagnosis due to their low fluorescence background and significant fluorescence enhancement towards the target. nih.gov
In the context of synthesizing the fluorene core of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole, a PET-initiated cyclization could be envisioned. A suitable precursor, for example, a biphenyl derivative with an appropriate electron-donating group and a tethered electron-accepting group, could be irradiated to induce an intramolecular PET. The resulting radical cation and radical anion could then undergo a cyclization to form the five-membered ring of the fluorene system. The application of PET for the construction of heterocyclic ring systems is an appealing route in synthetic organic photochemistry. researchgate.net
The efficiency of PET processes can be enhanced through the use of halogenated phenols in fluorescent pH-probes, demonstrating that the electronic properties of the system can be finely tuned to promote the desired electron transfer. acs.org While the direct synthesis of fluorenes via PET is not extensively documented, the fundamental principles suggest it as a plausible, albeit challenging, approach.
C-H Activation Catalyzed Cyclizations
Direct C-H activation has emerged as a highly efficient and atom-economical tool for the synthesis of complex organic molecules. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Palladium-catalyzed intramolecular C-H activation of 2-arylbenzyl chlorides has been shown to be an effective method for the synthesis of fluorenes at room temperature.
For the synthesis of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole, a precursor such as a 2-arylbenzyl chloride, where the aryl group contains the 1,3-dioxole fused ring, could be subjected to palladium catalysis. The intramolecular C-H activation would lead to the formation of the central five-membered ring of the fluorene core.
A tandem palladium-catalyzed Suzuki cross-coupling and cyclization has also been reported for the synthesis of fluorene and indenofluorene compounds, where C(sp3)-H bond activation is the key step. nih.gov This highlights the versatility of palladium catalysis in orchestrating complex transformations leading to the fluorene skeleton.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | DMA | 135 °C | High |
This table represents typical conditions for the synthesis of fluorene derivatives via tandem Suzuki cross-coupling and C-H activation, which could be adapted for the synthesis of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole derivatives.
Denitrogenative Palladium-Catalyzed Cyclizations
Denitrogenative cyclization reactions, where a molecule of nitrogen is extruded, provide a powerful driving force for the formation of new bonds and ring systems. A denitrogenative palladium-catalyzed cascade has been reported for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.orgnih.govnih.gov This reaction utilizes 2-bromoarylaldehyde hydrazones and aryl iodides in a norbornene-controlled tandem reaction sequence. nih.gov The hydrazone not only facilitates the Pd(II) to Pd(IV) oxidative addition in a Catellani-type pathway but also serves as the methylene (B1212753) synthon for the C-9 carbon of the fluorene. nih.gov
This methodology could be directly applied to the synthesis of derivatives of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole. An aryl iodide containing the 1,3-dioxole moiety could be coupled with a 2-bromoarylaldehyde hydrazone under palladium catalysis to construct the desired fluorene ring system. The reaction exhibits broad functional group tolerance and can even be performed as a three-component reaction with in situ generation of the hydrazone. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | PPh3 | Cs2CO3 | Dioxane | 130 | 60-95 |
This table represents typical conditions for the denitrogenative palladium-catalyzed synthesis of fluorenes, which could be adapted for the synthesis of 2H,10H-Fluoreno[1,2-D] rsc.orgacs.orgdioxole derivatives. nih.gov
Targeted Dioxole Ring Formation within Fluorene Frameworks
The formation of the dioxole ring on a pre-existing fluorene structure is a key synthetic challenge. The primary approach involves a two-step process: the dihydroxylation of the fluorene aromatic system to create a 1,2-diol, followed by the reaction of this diol with a one-carbon electrophile to form the five-membered dioxole ring.
The synthesis of 1,3-dioxoles is a well-established transformation in organic chemistry, often utilized for the protection of 1,2-diols. The fundamental principle involves the acid-catalyzed reaction of a vicinal diol with an aldehyde or a ketone to form a cyclic acetal (B89532) or ketal, respectively. In the context of synthesizing the methylene-bridged dioxole ring of 2H,10H-Fluoreno[1,2-D] researchgate.netresearchgate.netdioxole, a formaldehyde (B43269) equivalent is required.
Common reagents and methods for this transformation include:
Reaction with Formaldehyde or Paraformaldehyde: The direct use of formaldehyde or its polymer, paraformaldehyde, in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, can effectively cyclize a 1,2-diol to the corresponding 1,3-dioxole.
Reaction with Dihalomethanes: Dichloromethane (B109758) or dibromomethane can serve as the methylene bridge source. This reaction is typically carried out in the presence of a base, such as cesium carbonate or potassium carbonate, which facilitates the nucleophilic attack of the diol on the dihalomethane.
Use of Formaldehyde Equivalents: Other reagents that can act as a source of a methylene carbonyl group, such as dimethoxymethane, can also be employed under acidic conditions.
The general mechanism for the acid-catalyzed formation of a 1,3-dioxole from a 1,2-diol and a carbonyl compound proceeds through the following steps:
Protonation of the carbonyl oxygen, enhancing its electrophilicity.
Nucleophilic attack of one of the hydroxyl groups of the diol on the protonated carbonyl carbon, forming a hemiacetal intermediate.
Protonation of the newly formed hydroxyl group in the hemiacetal, followed by the elimination of a water molecule to generate an oxocarbenium ion.
Intramolecular nucleophilic attack by the second hydroxyl group of the diol on the oxocarbenium ion.
Deprotonation of the resulting oxonium ion to yield the stable 1,3-dioxole ring.
A variety of catalysts can be employed to facilitate this reaction, including Brønsted acids, Lewis acids, and solid-supported acid catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and minimize side reactions.
The synthesis of 2H,10H-Fluoreno[1,2-D] researchgate.netresearchgate.netdioxole necessitates the regioselective formation of a diol at the 1 and 2 positions of the fluorene ring system. The direct oxidation of fluorene to a vicinal diol is a critical step in this synthetic pathway.
Regioselective Dihydroxylation of Fluorene:
The aromatic rings of fluorene can be subjected to dihydroxylation reactions to introduce the required vicinal diol functionality. The regioselectivity of this reaction is a key consideration. While various methods exist for the dihydroxylation of alkenes, the direct dihydroxylation of an aromatic system like fluorene is more challenging.
One promising approach is the use of enzymatic catalysis. For instance, naphthalene dioxygenase (NDO) has been shown to catalyze the regio- and stereospecific oxidation of fluorene. researchgate.netresearchgate.net While the major product of this enzymatic oxidation is often the cis-3,4-dihydroxy-3,4-dihydrofluorene, the formation of other regioisomers, including the desired 1,2-diol, can occur as minor products. researchgate.net The regioselectivity of these enzymatic reactions can be influenced by the specific enzyme used and the reaction conditions.
Chemical methods for the dihydroxylation of arenes, though less common than for alkenes, can also be considered. These methods often involve the use of potent oxidizing agents and may lead to a mixture of products. Subsequent separation and purification would be necessary to isolate the desired fluorene-1,2-diol precursor.
Stereoselectivity:
The dihydroxylation of the planar fluorene molecule can result in the formation of either a cis- or trans-diol. Many dihydroxylation methods, such as those employing osmium tetroxide or potassium permanganate on an alkene, proceed via a syn-addition, leading to a cis-diol. In the case of the enzymatic dihydroxylation of fluorene with naphthalene dioxygenase, the reaction is stereospecific, yielding a cis-diol. researchgate.net The subsequent formation of the dioxole ring from a cis-diol is a stereochemically retained process, meaning the stereochemistry of the diol will be reflected in the final product.
A plausible synthetic route to 2H,10H-Fluoreno[1,2-D] researchgate.netresearchgate.netdioxole would, therefore, involve the following key steps:
Regioselective dihydroxylation of fluorene to produce fluorene-1,2-diol. This could potentially be achieved through enzymatic methods, with subsequent separation of the desired regioisomer.
Cyclization of fluorene-1,2-diol with a suitable one-carbon electrophile, such as formaldehyde, paraformaldehyde, or dichloromethane, under appropriate catalytic conditions to form the 1,3-dioxole ring.
The following table summarizes potential reagents for the key synthetic transformations:
| Transformation | Reagent/Catalyst | Expected Outcome |
| Dihydroxylation of Fluorene | Naphthalene Dioxygenase (NDO) | Regioselective formation of fluorene-1,2-diol (potentially as a minor product) |
| Cyclization of Fluorene-1,2-diol | Formaldehyde/p-TsOH | Formation of the 1,3-dioxole ring |
| Cyclization of Fluorene-1,2-diol | Dichloromethane/Cs2CO3 | Formation of the 1,3-dioxole ring |
Gram-Scale Synthetic Procedures
While a specific gram-scale synthesis of 2H,10H-Fluoreno[1,2-D] researchgate.netresearchgate.netdioxole is not extensively documented in the literature, a general procedure can be extrapolated from established methods for the synthesis of fluorene derivatives and dioxoles on a larger scale. The scalability of the synthesis will depend on the efficiency and safety of each step.
A hypothetical gram-scale synthesis would involve the following considerations:
Step 1: Synthesis of Fluorene-1,2-diol
For a gram-scale synthesis, a chemical dihydroxylation method might be more practical than an enzymatic one, unless a highly efficient and scalable enzymatic process is available. This could involve the use of a transition metal catalyst and a stoichiometric oxidant. The reaction would need to be carefully optimized to maximize the yield of the desired 1,2-diol isomer. Purification on a large scale would likely involve recrystallization or column chromatography.
Step 2: Formation of the Dioxole Ring
The cyclization of fluorene-1,2-diol to form the dioxole ring is a reaction that is generally amenable to scale-up.
Illustrative Gram-Scale Procedure:
Apparatus: A large-volume, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet would be required.
Reagents:
Fluorene-1,2-diol (e.g., 10 grams)
A suitable solvent (e.g., toluene or dichloromethane)
A formaldehyde source (e.g., paraformaldehyde) or a dihalomethane.
An acid catalyst (e.g., p-toluenesulfonic acid) or a base (e.g., cesium carbonate).
Procedure:
The fluorene-1,2-diol would be dissolved or suspended in the chosen solvent in the reaction flask under an inert atmosphere.
The formaldehyde equivalent and the catalyst would be added to the mixture.
The reaction mixture would be heated to reflux and stirred for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
Upon completion, the reaction would be cooled, and the product would be isolated. This may involve washing the organic layer with an aqueous solution to remove the catalyst, followed by drying and evaporation of the solvent.
The crude product would then be purified, likely by recrystallization from a suitable solvent system to obtain the desired 2H,10H-Fluoreno[1,2-D] researchgate.netresearchgate.netdioxole in high purity.
The following table outlines a hypothetical reaction scheme for the gram-scale synthesis:
| Reactant | Reagent | Solvent | Conditions | Product |
| Fluorene-1,2-diol | Paraformaldehyde, p-TsOH | Toluene | Reflux | 2H,10H-Fluoreno[1,2-D] researchgate.netresearchgate.netdioxole |
The successful implementation of a gram-scale synthesis would require careful attention to safety protocols, particularly when handling flammable solvents and potentially hazardous reagents. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry would be crucial to maximize the yield and purity of the final product.
Elucidation of Reaction Mechanisms and Transformations of 2h,10h Fluoreno 1,2 D 1 2 Dioxole
Mechanistic Investigations of Cyclization and Rearrangement Processes
The formation of the 2H,10H-Fluoreno[1,2-D] wikipedia.orgrsc.orgdioxole ring system is believed to proceed through an intramolecular cyclization reaction. A plausible synthetic pathway involves the acid-catalyzed reaction of fluorene-1,2-diol with a suitable one-carbon electrophile, such as formaldehyde (B43269) or its synthetic equivalents. nih.govorgsyn.org
The mechanism likely commences with the protonation of the carbonyl oxygen of formaldehyde, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of fluorene-1,2-diol to form a hemiacetal intermediate. Subsequent intramolecular cyclization occurs as the second hydroxyl group attacks the activated carbon of the hemiacetal, leading to the formation of the five-membered dioxole ring after the elimination of a water molecule.
While specific studies on the rearrangements of 2H,10H-Fluoreno[1,2-D] wikipedia.orgrsc.orgdioxole are not extensively documented, analogous structures with dioxolane rings can undergo acid-catalyzed rearrangements. These transformations could potentially involve the opening of the dioxole ring to form a carbocationic intermediate, which could then undergo skeletal rearrangements or reactions with nucleophiles present in the medium. The stability of the fluorenyl system would play a significant role in directing the course of such rearrangements.
Reactivity Studies of the Fluorene (B118485) and Dioxole Subunits
Acidity and Anion Chemistry of the Fluorene Core
A key feature of the fluorene core is the acidity of the methylene (B1212753) protons at the C10 position (equivalent to the C9 position in fluorene). The pKa of the methylene protons in unsubstituted fluorene is approximately 22.6 in DMSO, indicating their relatively high acidity for a hydrocarbon. wikipedia.org This acidity is attributed to the formation of a highly stabilized conjugate base, the fluorenyl anion.
Deprotonation of the C10 position in 2H,10H-Fluoreno[1,2-D] wikipedia.orgrsc.orgdioxole would lead to the formation of a planar, aromatic cyclopentadienyl (B1206354) anion, which is stabilized by the delocalization of the negative charge over the entire fluorene ring system. The presence of the dioxole ring, being an electron-donating group through resonance, is expected to slightly decrease the acidity of the C10 protons compared to unsubstituted fluorene by destabilizing the resulting anion.
Table 1: pKa Values of Fluorene and Related Compounds
| Compound | pKa in DMSO | Reference |
| Fluorene | 22.6 | wikipedia.org |
| Fluorene-9-carboxylic acid | 3.61 (in water) | researchgate.net |
| 7-(Dimethylamino)-2-fluorenesulfonate | 4.51 (ground state) | nih.gov |
The fluorenyl anion is a potent nucleophile and can react with a wide range of electrophiles, leading to the formation of C10-substituted derivatives. This reactivity provides a versatile handle for the functionalization of the 2H,10H-Fluoreno[1,2-D] wikipedia.orgrsc.orgdioxole molecule.
Electrophilic and Nucleophilic Attack Patterns
Electrophilic Attack: The fluorene ring system is susceptible to electrophilic aromatic substitution. The fusion of the electron-donating dioxole ring is expected to activate the fluorene nucleus towards electrophiles. The directing effect of the dioxole group, which is an ortho, para-director, would influence the position of electrophilic attack on the fluorene aromatic rings. organicchemistrytutor.comlibretexts.orgyoutube.com Based on the principles of electrophilic aromatic substitution, the positions ortho and para to the dioxole ring (positions 4, 5, and 8) would be the most likely sites for substitution. rsc.orgquora.com However, steric hindrance from the fused ring system might influence the regioselectivity. Computational studies on substituted fluorene derivatives have shown that the presence of electron-withdrawing groups decreases the energy gap, making the molecule more reactive. worldscientific.com
Nucleophilic Attack: Nucleophilic attack on the 2H,10H-Fluoreno[1,2-D] wikipedia.orgrsc.orgdioxole system is less common under neutral conditions due to the electron-rich nature of the aromatic rings. However, the molecule can be made susceptible to nucleophilic attack through several strategies. One approach involves the oxidation of the fluorene core to a fluorenone derivative. The carbonyl group at the C10 position would then be an excellent electrophilic site for nucleophilic addition reactions. youtube.comyoutube.comyoutube.com
Another possibility for nucleophilic attack arises from the cleavage of the methylenedioxy ring. In the presence of strong nucleophiles, such as thiolate ions, the methylene carbon of the dioxole ring can be attacked, leading to ring opening. nih.gov This reaction provides a pathway to functionalize the 1 and 2 positions of the original fluorene core.
Table 2: Summary of Predicted Reactivity
| Reaction Type | Predicted Reactive Sites | Influencing Factors |
| Electrophilic Aromatic Substitution | Positions 4, 5, 8 | Electron-donating nature of the dioxole ring, steric hindrance. |
| Nucleophilic Addition (on oxidized form) | C10 (carbonyl carbon) | Presence of an oxidizing agent to form the fluorenone derivative. |
| Nucleophilic Ring Opening | Methylene carbon of the dioxole ring | Strength of the nucleophile. |
Advanced Spectroscopic Characterization Techniques for 2h,10h Fluoreno 1,2 D 1 2 Dioxole
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.net
Fluorene (B118485) Core: The spectrum would be dominated by absorptions characteristic of the fluorene unit. This includes aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending in the 740-900 cm⁻¹ range. proprep.comchemicalbook.com
Dioxole Ring: The most diagnostic feature for 2H,10H-Fluoreno[1,2-D] mdpi.comwikipedia.orgdioxole would be the strong, characteristic C-O-C acetal (B89532) stretching bands, which are expected to appear in the 1050-1250 cm⁻¹ region of the IR spectrum. nist.gov
Aliphatic C-H: The CH₂ groups of both the fluorene bridge and the dioxole ring would show aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range.
Predicted Characteristic IR Absorptions for 2H,10H-Fluoreno[1,2-D] mdpi.comwikipedia.orgdioxole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1050-1250 | C-O-C Asymmetric Stretch | Dioxole (Acetal) |
| 740-900 | C-H Out-of-plane Bend | Aromatic |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides the precise molecular weight and offers clues about the molecule's structure through its fragmentation pattern.
Molecular Ion: The high-resolution mass spectrum of 2H,10H-Fluoreno[1,2-D] mdpi.comwikipedia.orgdioxole (C₁₄H₁₀O₂) would show a molecular ion peak ([M]⁺) at a calculated m/z of 210.0681.
Fragmentation Pattern: Electron ionization would likely induce fragmentation. Key fragmentation pathways for fluorene-type molecules involve dehydrogenation. frontiersin.org For this specific compound, characteristic fragmentation would also involve the dioxole ring. Expected major fragments would include:
[M-H]⁺: Loss of a hydrogen radical, a common feature for fluorene derivatives. frontiersin.org
[M-CH₂O]⁺: Loss of a neutral formaldehyde (B43269) molecule (30 Da) from the dioxole ring.
[M-CO₂]⁺ or [M-2CO]⁺: More complex rearrangements could lead to the loss of carbon dioxide or two carbon monoxide molecules.
C₁₃H₉⁺ (m/z 165): A very stable fluorenyl cation fragment resulting from the loss of the entire dioxole moiety, which would likely be a prominent peak in the spectrum. massbank.eu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules. nih.govethz.ch In the context of 2H,10H-Fluoreno[1,2-D] lcms.cznih.govdioxole, HRMS provides invaluable data for confirming its elemental composition. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas. nih.gov
Modern HRMS instruments, such as those utilizing Time-of-Flight (ToF) or Orbitrap analyzers, can achieve mass accuracies of less than 5 ppm, ensuring unambiguous identification. nih.govnih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecule, preserving its structure for mass analysis. nih.gov In some applications, atmospheric pressure chemical ionization (APCI) may offer better ionization efficiency and sensitivity for certain compounds. nih.gov
Table 1: HRMS Instrumentation Parameters
| Parameter | Setting |
|---|---|
| Mass Analyzer | Time-of-Flight (ToF) or Orbitrap |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Accuracy | < 5 ppm |
| Resolving Power | 35,000 - 70,000 FWHM |
Fragmentation Patterns and Structural Elucidation
Tandem mass spectrometry (MS/MS or MSn) experiments are instrumental in determining the fragmentation pathways of 2H,10H-Fluoreno[1,2-D] lcms.cznih.govdioxole. ethz.ch By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic pattern of product ions is generated. This "fingerprint" provides detailed structural information. nih.gov
The fragmentation of related cyclic dioxole structures often involves characteristic losses of small neutral molecules. For instance, the cleavage of the dioxole ring is a common fragmentation pathway. The high-resolution capabilities of the mass spectrometer ensure that the elemental composition of each fragment ion can be accurately determined, aiding in the elucidation of the fragmentation mechanism. nih.gov The study of these patterns is crucial for distinguishing between isomers and confirming the connectivity of the fluorene and dioxole moieties. ethz.chresearchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Structure
UV-Visible Spectroscopy
UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of a compound like 2H,10H-Fluoreno[1,2-D] lcms.cznih.govdioxole is expected to show distinct absorption bands corresponding to π-π* transitions within the aromatic fluorene system and n-π* transitions associated with the oxygen atoms in the dioxole ring.
The absorption spectrum is typically characterized by two main bands: Band I, appearing at longer wavelengths (300-380 nm), and Band II, at shorter wavelengths (240-280 nm). ijims.com The position and intensity of these bands are sensitive to the solvent environment and the presence of substituents on the aromatic rings. The use of shift reagents can further aid in the characterization of the molecule's structure by inducing predictable shifts in the absorption maxima. ijims.com
Table 2: Typical UV-Visible Absorption Bands
| Band | Wavelength Range (nm) | Associated Transition |
|---|---|---|
| Band I | 300-380 | π → π* (cinnamoyl system) |
| Band II | 240-280 | π → π* (benzoyl system) |
Photoluminescence and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy provide insights into the excited state properties of 2H,10H-Fluoreno[1,2-D] lcms.cznih.govdioxole. Upon excitation with UV or visible light, the molecule can transition to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence.
The fluorescence spectrum is typically a mirror image of the absorption spectrum's Band I. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry between the ground and excited states. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. These photophysical parameters are crucial for understanding the electronic structure and potential applications of the compound in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Computational Chemistry Approaches to 2h,10h Fluoreno 1,2 D 1 2 Dioxole and Analogues
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. ohio-state.eduresearchgate.net It allows for the detailed examination of molecular geometries, energetic stability, and the distribution of electrons within the molecule.
Geometry Optimization and Energetic Landscapes
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For fluorene (B118485) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and torsional angles that correspond to a minimum on the potential energy surface.
The energetic landscape of these molecules can be explored by calculating the relative energies of different conformations or isomers. For instance, in azo-fluorene derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine the optimized geometries and relative stabilities of cis- and trans-isomers. acs.org This type of analysis is crucial for understanding the potential for different spatial arrangements of the fluoreno-dioxole system and how substituents on the fluorene or dioxole rings might influence conformational preferences.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties.
In fluorene derivatives, the HOMO and LUMO are typically delocalized over the π-conjugated system of the fluorene core. researchgate.net The introduction of substituents can significantly alter the energies of these orbitals. For example, the introduction of aliphatic chains into the fluorene structure can change the HOMO and LUMO energy levels. researchgate.net In a study of fluorene derivatives containing quinoline (B57606) and pyridine (B92270) moieties, the calculated HOMO and LUMO energies were correlated with the compounds' observed cytotoxic, antioxidant, and antimicrobial activities. bohrium.com
For 2H,10H-Fluoreno[1,2-D] nih.govbohrium.comdioxole, the dioxole ring, with its oxygen atoms, would be expected to act as an electron-donating group, thus raising the energy of the HOMO. This would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted fluorene. Computational studies on 9-heterofluorenes have shown that substituting the carbon at the 9-position with other atoms like silicon, nitrogen, or oxygen leads to variations in the HOMO and LUMO energies. nih.gov For instance, polycarbazole, a nitrogen-containing analogue, exhibits a high-lying HOMO, while polyselenonafluorene has a low-lying LUMO. nih.gov
Table 1: Calculated HOMO, LUMO, and Energy Gap for Analogue Fluorene Derivatives (Note: The following data is for illustrative purposes based on published values for fluorene analogues. The exact values for 2H,10H-Fluoreno[1,2-D] nih.govbohrium.comdioxole would require specific calculations.)
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fluorene | -5.85 | -1.95 | 3.90 |
| 9,9-dihexyl-fluorene | -5.80 | -2.12 | 3.68 |
| Carbazole | -5.50 | -1.80 | 3.70 |
| Dibenzofuran (oxygen analogue) | -5.90 | -1.70 | 4.20 |
This table is a representation of typical values found in the literature for fluorene and its analogues to illustrate the effect of heteroatoms.
Dipole Moment and Charge Distribution Calculations
The distribution of electron density within a molecule is described by its dipole moment and charge distribution. DFT calculations can provide detailed information about how charge is distributed across the atoms of a molecule. In fluorene derivatives, the introduction of polar substituents can lead to a significant molecular dipole moment.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. ohio-state.eduresearchgate.netrsc.orguci.edu It allows for the prediction of electronic absorption spectra and provides insights into the nature of electronic transitions and photophysical phenomena.
Prediction of Electronic Transitions and Absorption Spectra
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a molecule's UV-visible absorption spectrum. The choice of functional and basis set is critical for obtaining accurate results. bohrium.com
For fluorene derivatives, TD-DFT studies have been successful in predicting their absorption spectra. researchgate.netbohrium.com The absorption spectra of fluorene derivatives typically show strong absorptions in the UV region, attributed to π-π* transitions within the fluorene core. nih.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents. In a study of a fluorene-pyridine copolymer, TD-DFT calculations showed a linear relationship between the calculated fluorescence energies and the reciprocal chain length of the oligomers. bohrium.com
For 2H,10H-Fluoreno[1,2-D] nih.govbohrium.comdioxole, the fusion of the electron-donating dioxole ring to the fluorene core would likely result in a red-shift (a shift to longer wavelengths) of the main absorption bands compared to unsubstituted fluorene. This is because the dioxole group would raise the HOMO energy, thereby decreasing the HOMO-LUMO gap and the energy required for the electronic transition.
Table 2: Predicted Electronic Transitions for Analogue Fluorene Derivatives (Note: The following data is for illustrative purposes based on published values for fluorene analogues. The exact values for 2H,10H-Fluoreno[1,2-D] nih.govbohrium.comdioxole would require specific calculations.)
| Compound/Analogue | Transition | Wavelength (nm) | Oscillator Strength (f) |
| Fluorene | S₀ → S₁ | ~300 | ~0.1 |
| Fluorene-Pyridine Monomer | S₀ → S₁ | ~330 | ~0.5 |
| Fluorenevinylene Trimer | S₀ → S₁ | 379-417 | - |
This table provides a general idea of the absorption characteristics of fluorene-based systems.
Analysis of Excited State Conformations and Photophysical Phenomena
TD-DFT can also be used to optimize the geometry of a molecule in its excited state. Comparing the ground and excited state geometries provides insights into how the molecule's structure changes upon photoexcitation. For some fluorene-based copolymers, it has been found that they exhibit a more planar conformation in the excited state compared to the ground state. bohrium.com This planarization can lead to a smaller Stokes shift (the difference between the absorption and emission maxima) and can influence the fluorescence quantum yield.
The nature of the excited state, such as whether it has charge-transfer character, can also be analyzed using TD-DFT. rsc.org For donor-acceptor substituted fluorenes, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. This ICT character can significantly affect the photophysical properties, such as leading to a large Stokes shift and solvent-dependent emission. In the case of 2H,10H-Fluoreno[1,2-D] nih.govbohrium.comdioxole, the dioxole moiety fused to the fluorene core could participate in such charge transfer processes, influencing its fluorescence and other photophysical behaviors.
Theoretical Predictions for Structure-Reactivity Relationships
Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful predictive tool for understanding the structure-reactivity relationships of complex organic molecules like 2H,10H-Fluoreno[1,2-D] nih.govresearchgate.netdioxole and its analogues. These theoretical approaches allow for the calculation of various electronic and geometric parameters that are crucial in anticipating the chemical behavior and properties of these compounds without the need for extensive empirical synthesis and testing.
A central aspect of these computational studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a molecule that is more polarizable and reactive, as less energy is required to excite an electron from the ground state. researchgate.netresearchgate.net
In the case of 2H,10H-Fluoreno[1,2-D] nih.govresearchgate.netdioxole, the dioxole ring fused to the fluorene backbone at the 1 and 2 positions would itself influence the electronic properties. The oxygen atoms in the dioxole ring possess lone pairs of electrons that can be donated into the aromatic system, effectively acting as an electron-donating group. This would be expected to raise the HOMO energy of the parent fluorene structure.
To illustrate the potential effects of further substitution on the reactivity of 2H,10H-Fluoreno[1,2-D] nih.govresearchgate.netdioxole, a hypothetical set of computational data for a series of its analogues is presented below. These values are representative and based on general principles observed in computational studies of other fluorene derivatives.
| Compound | Substituent (R) at C7 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|---|
| I | -H (Unsubstituted) | -5.85 | -1.90 | 3.95 | Baseline |
| II | -CH3 (Electron-Donating) | -5.70 | -1.85 | 3.85 | Slightly Increased |
| III | -OCH3 (Strong Electron-Donating) | -5.55 | -1.80 | 3.75 | Increased |
| IV | -NO2 (Strong Electron-Withdrawing) | -6.10 | -2.20 | 3.90 | Significantly Increased (more susceptible to nucleophilic attack) |
| V | -CN (Electron-Withdrawing) | -6.00 | -2.10 | 3.90 | Increased (more susceptible to nucleophilic attack) |
Beyond the frontier orbitals, other quantum chemical descriptors can be calculated to refine the understanding of structure-reactivity relationships. These include:
Ionization Potential (IP): Theoretically approximated by the negative of the HOMO energy (-EHOMO), it represents the energy required to remove an electron. A lower IP suggests a higher reactivity in oxidation reactions.
Electron Affinity (EA): Approximated by the negative of the LUMO energy (-ELUMO), it indicates the energy released upon gaining an electron. A higher EA points to greater reactivity in reduction reactions.
Global Hardness (η): Calculated as (ELUMO - EHOMO)/2, it is a measure of the resistance to change in the electron distribution. A smaller value of hardness correlates with higher reactivity.
Chemical Potential (μ): Calculated as (EHOMO + ELUMO)/2, it describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Calculated as μ2/(2η), this parameter measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.
A hypothetical analysis of these descriptors for the same series of 2H,10H-Fluoreno[1,2-D] nih.govresearchgate.netdioxole analogues is presented in the table below.
| Compound | Substituent (R) at C7 | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Global Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|
| I | -H | 5.85 | 1.90 | 1.975 | 3.67 |
| II | -CH3 | 5.70 | 1.85 | 1.925 | 3.58 |
| III | -OCH3 | 5.55 | 1.80 | 1.875 | 3.47 |
| IV | -NO2 | 6.10 | 2.20 | 1.950 | 4.31 |
| V | -CN | 6.00 | 2.10 | 1.950 | 4.10 |
The trends in this table further support the predictions from the HOMO-LUMO gaps. The electron-donating groups slightly decrease the ionization potential and electrophilicity index, suggesting they are more easily oxidized but are poorer electrophiles. Conversely, the electron-withdrawing groups increase the ionization potential and, more significantly, the electrophilicity index, highlighting their enhanced ability to accept electrons and behave as strong electrophiles.
These computational models, by providing a detailed picture of the electronic landscape of 2H,10H-Fluoreno[1,2-D] nih.govresearchgate.netdioxole and its analogues, are invaluable for guiding the synthesis of new derivatives with tailored reactivity and for predicting their potential applications in various fields of chemistry and materials science.
Applications in Materials Science and Supramolecular Chemistry Based on Fluorene Dioxole Architectures
Design of Advanced Materials via Fluorene-Dioxole Derivatives
The design of novel materials using fluorene-dioxole derivatives is driven by the ability to fine-tune their electronic and photophysical properties through chemical modification. researchgate.netmdpi.com These modifications can influence the planarity of the molecule, the extent of π-conjugation, and ultimately, the material's performance in electronic devices. mdpi.com
Theoretical Considerations for Optoelectronic Material Development
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial tools for predicting the optoelectronic properties of fluorene-dioxole derivatives. mdpi.comworldscientific.com These computational methods allow for the investigation of molecular structures, frontier molecular orbital (HOMO-LUMO) energy levels, and electronic transitions. mdpi.comworldscientific.comnih.gov
Studies have shown that the nature of substituents on the fluorene (B118485) core significantly influences the π-conjugation and, consequently, the electronic properties of the molecules. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, which is a key parameter for optoelectronic applications. researchgate.net Theoretical calculations have confirmed that bulky substituents can lead to larger dihedral angles, which in turn increases the band gap. researchgate.net Conversely, electron-donating groups tend to decrease the band gap. researchgate.net
Computational analyses are also employed to understand the effects of structural modifications on the stability and reactivity of these compounds. worldscientific.com For example, a decrease in the energy gap often indicates a less stable and more reactive molecule. worldscientific.com These theoretical insights are invaluable for the rational design of new fluorene-based materials with desired optoelectronic characteristics. rsc.orgresearchgate.net
| Compound Family | Computational Method | Key Findings |
| Symmetrical Fluorene Derivatives | DFT and TD-DFT | Substituents influence π-conjugation; no intermolecular charge transfer observed. mdpi.com |
| Halogen-Substituted Fluorenes | DFT (B3LYP/6-31G(d,p)) | Electron-withdrawing groups decrease the energy gap, indicating lower stability. worldscientific.com |
| Fluorene-Based Oligomers | TD-DFT | Bulky substituents increase the dihedral angle and band gap; electron-donating groups decrease it. researchgate.net |
Electron Transporting Systems
Fluorene derivatives are promising candidates for electron-transporting materials (ETMs) in organic electronic devices. nih.govrsc.org Their high electron affinity and suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels facilitate efficient electron injection and transport. nih.govmdpi.com The synthesis of fluorene-based compounds with specific functionalities allows for the development of n-type organic semiconductors. rsc.orgnorthwestern.edu
The introduction of a dioxole ring can further modify the electronic properties, potentially enhancing electron transport. Research on related fluorene derivatives has shown that the molecular architecture plays a critical role in their performance as ETMs. For instance, diblock copolymers of poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) (PFO-b-PEO) have demonstrated that shorter PEO chains lead to higher electron mobilities due to increased crystallinity. rsc.org
Furthermore, fluorene derivatives incorporating dithiole moieties have been synthesized and shown to act as efficient electron acceptors. researchgate.net These push-pull systems, where an electron-donating dithiole group is linked to an electron-accepting fluorene core, exhibit strong intramolecular charge transfer, a desirable property for photoconductive materials. researchgate.net
| Material | Key Feature | Application | Finding |
| Fluorene diphosphonic acid | Phosphonic acid anchoring groups | Electron transporting material nih.gov | Good thermal stability and suitable electrochemical properties for electron transport from perovskite layers. nih.gov |
| Poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) (PFO-b-PEO) | Diblock copolymer structure | Electron transport | Higher electron mobilities with shorter PEO chains due to increased crystallinity. rsc.org |
| Fluorene-dithiole derivatives | Push-pull D-π-A structure | Electron acceptors for holography | High electron affinity and pronounced intramolecular charge transfer. researchgate.net |
Organic Electronic Devices (e.g., Photovoltaics)
Fluorene-dioxole architectures and their derivatives hold significant promise for applications in organic electronic devices, particularly in organic photovoltaics (OPVs). chalmers.sersc.org The broad absorption and favorable electronic properties of fluorene-based materials make them suitable for use as either electron donors or acceptors in bulk heterojunction solar cells. chalmers.sersc.org
The performance of OPVs is highly dependent on the molecular weight and structure of the fluorene polymer. chalmers.se Higher molecular weight polymers generally exhibit superior optoelectronic properties, but can suffer from poor solubility and processability. chalmers.se Therefore, a balance must be struck to achieve both high performance and good processability. chalmers.se
Fluorene derivatives have also been explored as non-fullerene acceptors in OPVs, offering advantages such as tunable energy levels and strong light absorption. rsc.orgrsc.org For example, a 9,9'-spirobi[9H-fluorene]-cored perylenediimide derivative has been successfully used as a non-fullerene acceptor, achieving a high power conversion efficiency. rsc.org Theoretical studies comparing fluorene-based non-fullerene acceptors with traditional fullerene derivatives suggest that the former can exhibit higher charge separation rates, lower recombination rates, and larger open-circuit voltages. rsc.org
Supramolecular Assembly and Self-Organization Principles
The ability of fluorene-based molecules to self-assemble into well-defined nanostructures is a key aspect of their application in materials science. This self-organization is driven by a combination of non-covalent interactions, leading to materials with emergent properties.
Self-Assembly of Fluorene-Based Chromophores
The self-assembly of π-conjugated chromophores like fluorene derivatives is primarily driven by π-π stacking and hydrophobic interactions. nih.gov These interactions lead to the formation of aggregates with ordered structures, which can enhance properties such as exciton (B1674681) transport. nih.gov The process of self-assembly can be induced by methods like precipitation, where a solution of the chromophore in a good solvent is introduced into a poor solvent, causing the molecules to aggregate. nih.gov
The resulting nanostructures can take various forms, including one- and two-dimensional arrays, and can be influenced by the presence of other molecules. For instance, the use of templates like DNA can promote the formation of J-aggregates in certain dye molecules, even at low concentrations. researchgate.net These ordered aggregates can have significant advantages in applications such as photocatalysis. nih.gov
Non-Covalent Interactions and Molecular Architectures
A variety of non-covalent interactions govern the self-assembly and final architecture of fluorene-based supramolecular systems. These include hydrogen bonding, halogen bonding, and π-stacking interactions. researchgate.netrsc.orgnih.gov The subtle interplay of these weak forces dictates the packing of molecules in the solid state and the morphology of thin films. nih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts, revealing the dominant interactions within a crystal structure. nih.govresearchgate.net For example, in some fluorene derivatives, H···H interactions have been shown to be dominant, indicating efficient molecular packing. researchgate.net
Mechanochromic Luminescence Phenomena in Assemblies
Mechanochromic luminescence, the change in the color of light emitted by a material upon the application of a mechanical force, is a fascinating and highly sought-after property for applications in stress sensing, security inks, and data storage. In assemblies of fluorene-based molecules, this phenomenon is intimately linked to changes in the solid-state packing and intermolecular interactions upon grinding, shearing, or pressing. elsevierpure.comacs.org
The luminescence of fluorene derivatives in the solid state is highly sensitive to the degree of intermolecular π-π stacking and the formation of excimers or aggregates. dntb.gov.ua In a well-ordered crystalline state, molecules may adopt a packing arrangement that results in a specific emission color. When mechanical force is applied, this ordered packing can be disrupted, leading to a more amorphous state. This change in the local environment of the chromophores alters the intermolecular electronic coupling, resulting in a shift in the emission wavelength. acs.org
For instance, in donor-acceptor systems based on fluorene, mechanical stress can modify the relative orientation of the donor and acceptor moieties in adjacent molecules, thereby affecting the charge transfer characteristics and leading to a visible color change. elsevierpure.com The reversibility of this process, often achieved by solvent fuming or thermal annealing, is a key feature for practical applications.
While specific studies on 2H,10H-Fluoreno[1,2-D][1,3]dioxole are not extensively documented in publicly available literature, the principles observed in analogous fluorene-based systems provide a strong basis for predicting its potential mechanochromic behavior. The presence of the dioxole ring can influence the packing motifs and the susceptibility of the crystal lattice to mechanical stress. The introduction of substituents on the fluorene or dioxole rings would further allow for the modulation of these properties.
Table 1: Representative Mechanochromic Luminescence Data for Fluorene-Based Systems
| Compound Type | Initial Emission (Crystalline) | Emission after Grinding (Amorphous) | Wavelength Shift (nm) |
| Fluorene-Benzothiadiazole Derivative | Green (520 nm) | Yellow (560 nm) | +40 |
| Spiro[fluorene-9,9′-xanthene] Derivative rsc.org | Yellowish-Green | Bluish-Green | Hypsochromic shift |
| Fluorene-Fumaronitrile System elsevierpure.com | Greenish-Yellow | Red | Bathochromic shift |
This table presents representative data from studies on various fluorene derivatives to illustrate the concept of mechanochromic luminescence and does not represent data for 2H,10H-Fluoreno[1,2-D] acs.orgnih.govdioxole.
Crystal Engineering of Fluorene-Dioxole Compounds
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org For fluorene-dioxole compounds, crystal engineering strategies would aim to control the molecular packing to optimize properties such as solid-state emission, charge transport, and stimuli-responsiveness.
The key intermolecular interactions that can be exploited in the crystal engineering of fluorene-dioxole derivatives include π-π stacking interactions of the fluorene rings, hydrogen bonding (if suitable functional groups are present), and weaker C-H···π and C-H···O interactions. The dioxole moiety, with its oxygen atoms, can act as a hydrogen bond acceptor, providing a handle for directing the supramolecular assembly.
The introduction of fluorine atoms into the fluorene backbone is a common strategy in crystal engineering to modulate intermolecular interactions and, consequently, the solid-state properties. rsc.orgrsc.org C-F···H and F···F interactions, although weak, can collectively influence the crystal packing and phase stability. rsc.org While this compound itself is not fluorinated, the principles of using non-covalent interactions to guide crystal packing are directly applicable.
Single-crystal X-ray diffraction studies on related fluorene derivatives have demonstrated that the nature and length of substituents can significantly impact the solid-state packing. nih.gov For example, varying the alkyl chain length on the fluorene core can lead to different packing motifs, which in turn affects the photophysical properties of the material. nih.gov
Table 2: Common Supramolecular Synthons in the Crystal Engineering of Fluorene Derivatives
| Synthon Type | Description | Potential Impact on Properties |
| π-π Stacking | Overlap of aromatic fluorene rings. | Influences charge transport and emission wavelength. |
| Hydrogen Bonding | Directional interaction between a hydrogen bond donor and an acceptor (e.g., oxygen in the dioxole ring). | Provides robustness and directionality to the crystal lattice. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | Contributes to the overall stability of the crystal packing. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom (if present as a substituent). | Can be used to create specific and predictable packing arrangements. |
This table outlines common non-covalent interactions utilized in the crystal engineering of fluorene-based materials.
The rational design of this compound derivatives with specific functional groups would enable the programmed assembly of molecules in the solid state, leading to materials with tailored optical and electronic properties for a range of applications in materials science.
Chromatographic Separation and Purification Methodologies
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of fluorene (B118485) derivatives. For a compound such as 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole , reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Detailed Research Findings: While specific HPLC methods for 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole are not extensively detailed in publicly available literature, general methods for fluorene and its derivatives can be adapted. For instance, a C18 column is a typical choice for the stationary phase due to its hydrophobic nature, which is effective for separating aromatic compounds. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the fluorene system is strongly UV-active.
A study on the HPLC determination of active flavonoids provides a general framework for separating heterocyclic compounds, which can be extrapolated. nih.gov The method involved a reversed-phase column with a gradient of acetonitrile and formic acid in water, which could be a suitable starting point for developing a method for 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole . nih.gov
Below is an illustrative table of HPLC conditions that could be used for the analysis of 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole , based on common practices for similar compounds.
Table 1: Illustrative HPLC Parameters for 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Note: This table represents a hypothetical set of starting conditions and would require optimization for the specific compound. |
Thin-Layer Chromatography (TLC) and Preparative Techniques
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for the qualitative analysis of mixtures and for monitoring the progress of reactions. It can also be scaled up for preparative purification of small amounts of compounds.
Detailed Research Findings: For the separation of fluorene and its derivatives, silica (B1680970) gel is a common stationary phase. youtube.comodinity.com A mobile phase of intermediate polarity is often used to achieve good separation. For example, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) allows for the adjustment of the eluent strength to optimize the separation. odinity.comdatapdf.com The separated spots on the TLC plate are typically visualized under UV light, as fluorene compounds are UV-active. odinity.com
In a typical separation of fluorene, fluorenone, and fluorenol on a silica gel TLC plate, the nonpolar fluorene will travel the furthest up the plate (higher Rf value), followed by the more polar fluorenone, and finally the most polar fluorenol (lower Rf value), which interacts more strongly with the polar silica gel. gmu.edu2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole , with its dioxole ring, would be expected to have a polarity between that of fluorene and fluorenone, and its Rf value would reflect this.
For preparative TLC, a larger plate with a thicker layer of stationary phase is used. The mixture is applied as a band, and after development, the bands corresponding to the desired compound are scraped off the plate. The compound is then extracted from the stationary phase with a suitable solvent.
Table 3: Example TLC System for the Separation of Fluorene Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Mobile Phase | 10% Ethyl Acetate in Hexane |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light (254 nm) |
| Expected Rf of Fluorene | ~0.56 |
| Expected Rf of Fluorenone | ~0.20 |
| Note: The Rf values are illustrative and can vary depending on the exact conditions. The Rf of 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole would need to be determined experimentally but is expected to be within this range. |
Enantioselective Separation Strategies
If 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole exists as a chiral compound, for instance due to substitution patterns leading to a stereocenter, the separation of its enantiomers would be crucial for studying their individual biological activities. Enantioselective chromatography, particularly HPLC, is the most common method for this purpose.
Detailed Research Findings: Enantioselective HPLC relies on the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including fluorene derivatives. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The development of an enantioselective method involves screening different CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be effective. The synthesis of chiral fluorene derivatives is an active area of research, and HPLC is instrumental in determining the enantiomeric excess of these synthetic products. rsc.orgresearchgate.net For example, chiral N-triflyl phosphoramide (B1221513) has been used as a catalyst for the enantioselective synthesis of fluorene derivatives, with the enantiomeric excess determined by chiral HPLC. rsc.org
Table 4: General Approach for Enantioselective HPLC Method Development
| Step | Description |
| 1. Column Screening | Test various chiral stationary phases (e.g., Chiralpak IA, IB, IC). |
| 2. Mobile Phase Optimization | Evaluate different mobile phase compositions (e.g., varying ratios of hexane/alcohol in normal phase or acetonitrile/water in reversed phase). |
| 3. Temperature and Flow Rate Adjustment | Optimize temperature and flow rate to improve resolution and analysis time. |
| 4. Detection | Use a UV or a circular dichroism (CD) detector for monitoring the elution of enantiomers. |
| Note: This table outlines a general workflow. The specific conditions for the enantioselective separation of a chiral form of 2H,10H-Fluoreno[1,2-D] youtube.comodinity.comdioxole would need to be developed experimentally. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
